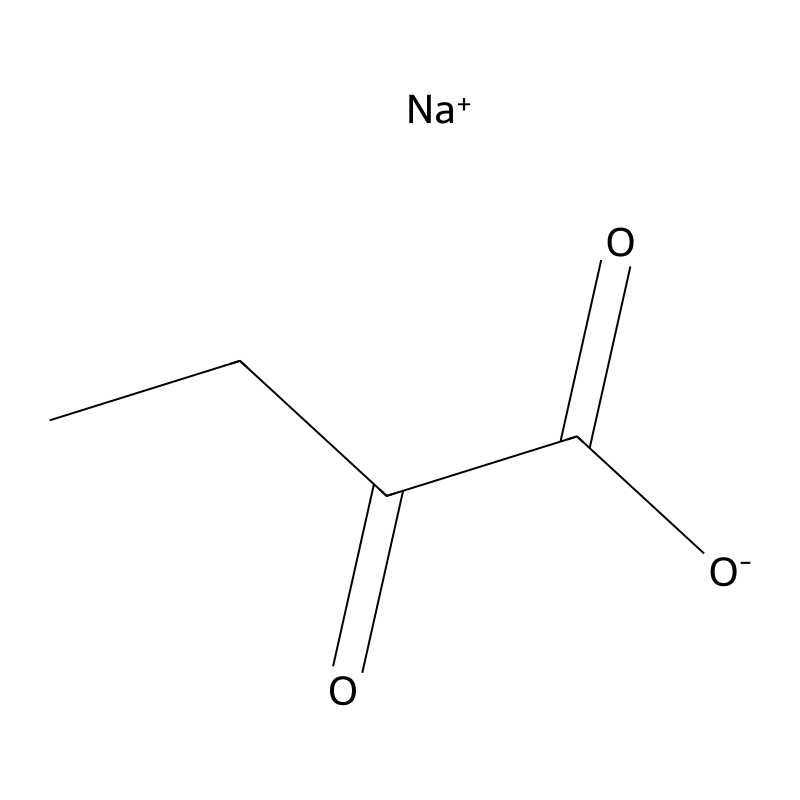

Sodium 2-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Organic Synthesis

Sodium 2-oxobutyrate serves as a building block in the synthesis of various organic compounds. For instance, it is used in the preparation of metal complexes, including lanthanide poly(imino carboxylate) complexes and half-sandwich complexes of (S)-1-amino-2-(methoxymethyl)-pyrrolidine [, ]. Additionally, it contributes to the synthesis of antiviral agents and 6-azapyrimidine derivatives [].

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a sodium salt of 2-oxobutanoic acid. Its molecular formula is , and it has a CAS number of 2013-26-5. This compound appears as a white to light yellow crystalline powder and has a melting point between 227°C and 231°C . Sodium 2-oxobutanoate is recognized for its role in various biochemical processes, particularly in metabolic pathways.

- Energy metabolism: Sodium 2-oxobutyrate may serve as a precursor for the production of energy in cells by entering the Krebs cycle, a central metabolic pathway [].

- Muscle function: Studies suggest it may improve muscle function and reduce fatigue, potentially by promoting muscle protein synthesis [].

Sodium 2-oxobutanoate exhibits notable biological activities. It serves as an intermediate in the metabolism of branched-chain amino acids and is involved in the synthesis of other important biomolecules. Research indicates that it may have potential neuroprotective effects and could influence cellular energy metabolism . Additionally, it has been studied for its role in modulating oxidative stress and inflammation within cells.

Sodium 2-oxobutanoate can be synthesized through various methods, including:

- Neutralization Reaction: Reacting 2-oxobutanoic acid with sodium hydroxide or sodium bicarbonate to form the sodium salt.

- Biochemical Pathways: It can also be produced via enzymatic pathways involving the metabolism of specific amino acids.

- Chemical Synthesis: Using organic synthesis techniques where starting materials like butyric acid undergo oxidation followed by neutralization with sodium compounds .

Sodium 2-oxobutanoate has several applications across different fields:

- Biochemical Research: Used as a biochemical assay reagent to study metabolic pathways.

- Nutritional Supplements: Investigated for its potential benefits in sports nutrition, particularly for its role in energy metabolism.

- Pharmaceuticals: Explored for therapeutic applications related to metabolic disorders and neuroprotection .

Studies on the interactions of sodium 2-oxobutanoate with enzymes have shown that it acts as a substrate for lactate dehydrogenase isoenzymes, influencing lactate production and energy metabolism. Additionally, it may interact with other metabolites within the Krebs cycle, highlighting its importance in cellular respiration and energy production pathways .

Sodium 2-oxobutanoate shares similarities with several other compounds that are involved in metabolic processes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium 3-methyl-2-oxobutanoate | C5H7NaO3 | Involved in branched-chain amino acid metabolism |

| Sodium butyrate | C4H7NaO2 | Known for its role in gut health and anti-inflammatory properties |

| Sodium pyruvate | C3H3NaO3 | Plays a critical role in glycolysis and energy production |

Uniqueness: Sodium 2-oxobutanoate is unique due to its specific involvement in branched-chain amino acid metabolism and its potential neuroprotective effects, differentiating it from other similar compounds that may focus more on gut health or general energy metabolism .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant